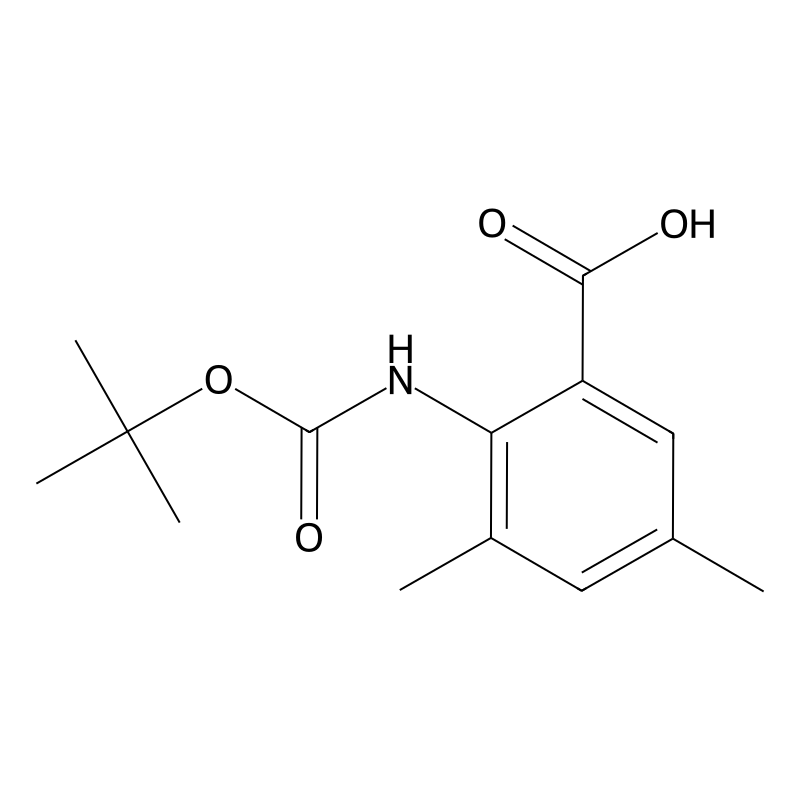

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Applications:

-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid, also known as Boc-2,3,5-trimethylbenzoic acid, is an organic compound used in various scientific research applications. Its primary function lies in organic synthesis, particularly as a precursor for the synthesis of diverse organic molecules.

One prominent application involves its role as a starting material for the synthesis of complex aromatic compounds. The tert-butoxycarbonyl (Boc) protecting group present in the molecule allows for selective manipulation of the amine functionality while keeping the carboxylic acid group intact. This selective protection strategy facilitates the introduction of various functional groups at different positions of the molecule, enabling the creation of diverse and structurally complex aromatic compounds. For instance, research has described the utilization of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid in the synthesis of bioactive heterocyclic compounds with potential therapeutic applications [].

Material Science Applications:

Furthermore, research has explored the potential applications of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid in the realm of material science. Studies have investigated its use as a building block for the design and synthesis of novel functional materials, such as polymers and liquid crystals. The presence of both the amine and carboxylic acid functionalities within the molecule offers opportunities for tailored interactions and self-assembly, potentially leading to the development of materials with unique properties and functionalities [].

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl protecting group attached to an amino group, along with a carboxylic acid functional group. Its molecular formula is C14H19NO4, and it has a molecular weight of approximately 265.31 g/mol. The compound features a benzoic acid derivative structure, which includes two methyl groups at the 3 and 5 positions of the aromatic ring, enhancing its lipophilicity and potentially influencing its biological activity .

Boc-3,5-dimethylbenzoic acid itself is not expected to have a specific biological mechanism of action. It primarily serves as a building block for the synthesis of other molecules with potential biological activities.

- Wear gloves and safety glasses when handling the compound to avoid skin and eye contact.

- Work in a well-ventilated fume hood, especially when performing reactions involving the compound.

- Consult the safety data sheet (SDS) for the specific compound if available from the supplier.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amino group can react with other carboxylic acids or activated carboxylic derivatives to form amides.

- Deprotection: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, regenerating the free amino group for further reactions.

These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds .

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid typically involves the following steps:

- Protection of Amino Group: An amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.

- Nitration or Alkylation: The 3 and 5 positions on the benzoic acid can be selectively alkylated or nitrated using appropriate reagents.

- Coupling Reaction: Finally, the protected amino compound is coupled with a carboxylic acid derivative to yield the desired product.

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid has potential applications in:

- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.

- Chemical Research: In studies focusing on structure-activity relationships for drug design.

- Analytical Chemistry: As a reference standard for various analytical techniques such as chromatography .

Interaction studies involving this compound often focus on its binding affinity and activity against specific biological targets. Research indicates that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways or signaling processes. Such studies are crucial for understanding how modifications to chemical structures can influence biological interactions and therapeutic outcomes .

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3,5-dimethylbenzoic acid | Contains an amino group without protection | Directly involved in neurotransmitter synthesis |

| 4-Amino-3,5-dimethylbenzoic acid | Similar dimethyl substitution but at position 4 | Potentially different biological activity profile |

| N-Boc-3-methylbenzamide | Contains a similar protecting group | Focused on amide formation rather than carboxylic acid |

| 2-(tert-Butoxycarbonyl)amino benzoic acid | Lacks methyl substitutions | Simpler structure may lead to different reactivity |

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid lies in its specific substitution pattern and protective group, which may influence its reactivity and biological properties compared to these similar compounds .

Retrosynthetic Analysis

The retrosynthetic analysis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid reveals multiple viable synthetic pathways. The most straightforward disconnection involves cleavage of the tert-butoxycarbonyl protecting group, revealing 2-amino-3,5-dimethylbenzoic acid as the immediate synthetic precursor [1] [2]. This approach leverages the well-established methodology of amine protection using di-tert-butyl dicarbonate [3] [4].

Alternative retrosynthetic approaches consider the construction of the aromatic framework itself. The dimethylbenzoic acid core structure can be traced back to mesitylene through oxidative functionalization pathways [5] [2]. This approach offers advantages for industrial-scale synthesis where starting materials are readily available and cost-effective.

The retrosynthetic analysis also reveals that functional group interconversions can provide access to the target compound through nitro-reduction sequences [6]. The 3,5-dimethyl-2-nitrobenzoic acid serves as an intermediate that can be reduced to the corresponding amino acid, which subsequently undergoes tert-butoxycarbonyl protection.

Conventional Synthetic Routes

Protection of 2-Amino-3,5-dimethylbenzoic acid

The reaction proceeds under mild conditions, typically at room temperature in tetrahydrofuran or dichloromethane solvent systems [7] [9]. The mechanism involves nucleophilic attack of the amino group on one carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [9] [10]. This process yields the desired N-tert-butoxycarbonyl derivative in excellent yields ranging from 85-95% [7] [1].

Optimization studies have demonstrated that the reaction can be conducted in aqueous media using sodium hydroxide as base, providing an environmentally benign alternative [7] [9]. The aqueous protocol offers advantages in terms of atom economy and waste reduction, aligning with green chemistry principles [11] [12].

Direct Functionalization Approaches

Direct functionalization methodologies offer alternative pathways to the target compound without requiring pre-formed amino acid substrates . Friedel-Crafts alkylation reactions can be employed to introduce methyl substituents onto appropriately substituted benzoic acid derivatives [15] [16] [17].

However, Friedel-Crafts reactions involving amino-substituted aromatics present significant challenges due to the electron-donating nature of the amino group, which can lead to polyalkylation and regioselectivity issues [16] [18] [19]. The presence of the amino functionality also necessitates protection prior to Friedel-Crafts conditions, thereby reducing the overall synthetic efficiency.

Alternative direct functionalization approaches include electrophilic aromatic substitution reactions using appropriately activated substrates . These methodologies require careful control of reaction conditions to achieve selective functionalization at the desired positions while avoiding over-substitution.

Alternative Pathways

Alternative synthetic pathways involve the construction of the target molecule through sequential functional group transformations [20] [6]. One established route proceeds through nitration of 3,5-dimethylbenzoic acid followed by reduction to the corresponding amino acid [6]. This sequence provides access to the amino acid precursor, which can subsequently undergo tert-butoxycarbonyl protection.

The nitration step typically employs fuming nitric acid under controlled temperature conditions to ensure regioselective introduction of the nitro group [6]. The subsequent reduction can be accomplished using tin and concentrated hydrochloric acid, providing the amino acid in good yields [6].

Another alternative pathway involves the oxidative transformation of mesitylene derivatives to construct the benzoic acid framework [5] [2]. This approach utilizes cobalt-catalyzed oxidation under elevated temperature and pressure conditions [5]. The resulting 3,5-dimethylbenzoic acid can then be functionalized through nitration and reduction sequences to provide the desired amino acid precursor.

Advanced Synthetic Strategies

Catalytic Methods

Advanced catalytic methodologies have emerged as powerful tools for the synthesis of tert-butoxycarbonyl-protected amino acids [21] [22] [23]. Heteropoly acid catalysts, particularly H₃PW₁₂O₄₀, demonstrate exceptional efficiency in promoting tert-butoxycarbonyl protection reactions [21]. These catalysts operate under mild conditions and provide excellent yields while minimizing reaction times to less than 10 minutes [21].

Lewis acid catalysts, including zirconium tetrachloride and aluminum chloride, offer alternative catalytic pathways for tert-butoxycarbonyl protection [22] [21]. These systems demonstrate compatibility with a wide range of amino acid substrates and provide high yields under relatively mild conditions [22].

Heterogeneous catalysts, such as ion-exchange resins and zeolites, provide advantages in terms of catalyst recovery and reuse [22] [23]. Indion 190 resin has been demonstrated to catalyze tert-butoxycarbonyl protection reactions effectively while allowing for multiple reuse cycles [22]. These heterogeneous systems align with sustainability principles by reducing catalyst waste and simplifying purification procedures.

Flow Chemistry Applications

Flow chemistry methodologies represent a paradigm shift in the synthesis of tert-butoxycarbonyl derivatives, offering enhanced control over reaction parameters and improved safety profiles [24] [25] [26]. Continuous flow reactors enable precise temperature and residence time control, leading to improved yields and reduced side product formation [24] [27].

High-temperature flow deprotection protocols have been developed for tert-butoxycarbonyl removal, demonstrating the versatility of flow chemistry in both protection and deprotection sequences [26] [27]. These methodologies employ acetonitrile as solvent and achieve quantitative yields within minutes without requiring acidic conditions [26].

Microflow reactor systems provide particular advantages for tert-butoxycarbonyl introduction reactions [28]. The enhanced mass and heat transfer characteristics of microreactors enable rapid reaction kinetics and improved selectivity [28]. These systems demonstrate superior performance compared to batch processes in terms of yield, purity, and reaction time [25].

Green Chemistry Approaches

Green chemistry principles have driven the development of environmentally sustainable synthetic methodologies for tert-butoxycarbonyl-protected compounds [11] [29] [30]. Water-mediated synthesis protocols eliminate the need for organic solvents while maintaining high reaction efficiency [11] [31].

Bio-based solvents, including fruit extracts and natural acids, have been successfully employed for amino acid protection reactions [11]. These systems offer significant environmental advantages while providing comparable yields to conventional methodologies [11]. The use of vinegar, tomato extracts, and other natural products demonstrates the potential for sustainable synthesis approaches.

Solvent-free methodologies represent the ultimate expression of green chemistry principles in tert-butoxycarbonyl protection [32] [33]. These protocols involve direct reaction between solid amino acid substrates and di-tert-butyl dicarbonate without additional solvents [32]. The reactions proceed efficiently under mild heating conditions and provide excellent atom economy.

Protecting group-free strategies offer revolutionary approaches to amino acid functionalization without requiring traditional protection-deprotection sequences [29] [30]. These methodologies employ specialized catalytic systems that enable selective amino acid transformations in the presence of unprotected functional groups [30].

Scale-Up Considerations and Industrial Production

Industrial production of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid requires careful consideration of scalability, safety, and economic factors [34] [35] [36]. The transition from laboratory-scale synthesis to industrial production involves multiple technical challenges that must be systematically addressed.

Heat transfer limitations become critical at industrial scales, particularly for exothermic tert-butoxycarbonyl protection reactions [37]. Large-scale reactors require sophisticated heat exchange systems to maintain uniform temperature distribution and prevent thermal runaway conditions [37]. Jacketed reactor designs with circulating coolant systems provide effective temperature control for multi-kilogram scale syntheses.

Mass transfer considerations significantly impact reaction efficiency at industrial scales [35]. The heterogeneous nature of many protection reactions requires enhanced mixing systems to ensure adequate contact between reactants [35]. High-efficiency impeller designs and optimized reactor geometries improve mass transfer rates and reaction uniformity.

Safety considerations assume paramount importance in industrial settings, particularly when handling di-tert-butyl dicarbonate and other reactive reagents [34] [37]. Process safety management systems must account for the potential for rapid gas evolution during protection reactions [10] [37]. Pressure relief systems and emergency venting capabilities are essential safety features for large-scale production facilities.

Continuous flow processing offers significant advantages for industrial-scale production of tert-butoxycarbonyl derivatives [35] [27]. These systems provide enhanced safety profiles through reduced inventory of hazardous materials and improved process control [35]. Flow reactors also enable rapid scale-up through numbering-up approaches rather than traditional scale-up methodologies.

Quality control and analytical monitoring become increasingly complex at industrial scales [36]. In-line monitoring systems using spectroscopic techniques enable real-time assessment of reaction progress and product quality [36]. Automated sampling and analysis systems ensure consistent product specifications throughout extended production campaigns.

Waste management and solvent recovery systems are essential components of sustainable industrial production [35] [38]. Integrated recovery systems for organic solvents reduce environmental impact and improve process economics [35]. Fermentation-based approaches for amino acid production offer potential alternatives for sustainable feedstock generation [38].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant